3-Amino-5-(3,5-dichloro-phenyl)-isothiazole-4-carbonitrile

MEK-1 kinase inhibition 3D-QSAR Hydrogen-bond donor

3-Amino-5-(3,5-dichloro-phenyl)-isothiazole-4-carbonitrile (CAS 1171921-97-3, molecular formula C10H5Cl2N3S, MW 270.14) is a 3,5-disubstituted-4-isothiazolecarbonitrile derivative bearing a primary amino group at the C3 position and a 3,5-dichlorophenyl substituent directly attached at C5 of the isothiazole ring. The isothiazole-4-carbonitrile core is a recognized privileged scaffold in kinase inhibitor discovery, with documented inhibitory activity against MEK-1/MEK-2, TrkA, and CDK family kinases.

Molecular Formula C10H5Cl2N3S
Molecular Weight 270.14 g/mol
CAS No. 1171921-97-3
Cat. No. B6338985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-(3,5-dichloro-phenyl)-isothiazole-4-carbonitrile
CAS1171921-97-3
Molecular FormulaC10H5Cl2N3S
Molecular Weight270.14 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)C2=C(C(=NS2)N)C#N
InChIInChI=1S/C10H5Cl2N3S/c11-6-1-5(2-7(12)3-6)9-8(4-13)10(14)15-16-9/h1-3H,(H2,14,15)
InChIKeyASPBZYCWZAJKAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-(3,5-dichloro-phenyl)-isothiazole-4-carbonitrile (CAS 1171921-97-3): Structural Identity and Scaffold Context for Kinase-Targeted Procurement


3-Amino-5-(3,5-dichloro-phenyl)-isothiazole-4-carbonitrile (CAS 1171921-97-3, molecular formula C10H5Cl2N3S, MW 270.14) is a 3,5-disubstituted-4-isothiazolecarbonitrile derivative bearing a primary amino group at the C3 position and a 3,5-dichlorophenyl substituent directly attached at C5 of the isothiazole ring . The isothiazole-4-carbonitrile core is a recognized privileged scaffold in kinase inhibitor discovery, with documented inhibitory activity against MEK-1/MEK-2, TrkA, and CDK family kinases [1]. The compound is commercially available as a research-grade synthetic intermediate from multiple vendors including Endotherm (catalog EDO-ENR028) and Chemenu (catalog CM552607), typically at ≥95% purity .

Why 3-Amino-5-(3,5-dichloro-phenyl)-isothiazole-4-carbonitrile Cannot Be Interchanged with Generic Isothiazole-4-carbonitrile Analogs


Within the isothiazole-4-carbonitrile chemotype, both the C3 substituent identity (amino vs. hydroxy) and the C5 aryl connectivity (direct C–C bond vs. amino/oxy linker) profoundly alter kinase selectivity profiles, hydrogen-bonding networks, and ADME properties [1]. The 3-amino group on the target compound serves as a hydrogen-bond donor, which 3D-QSAR models have shown to enhance MEK-1 inhibitory activity, while the 3,5-dichlorophenyl motif introduces a unique combination of steric bulk and electronegativity at the C5 hydrophobic pocket [2]. Patent disclosures specifically claim 3-amino-isothiazole-4-carbonitriles with substituted phenyl groups at C5 as MEK/ERK inhibitors, distinguishing this substitution pattern from the more commonly explored 3-hydroxy-5-arylamino series [3]. These structural features mean that activity data obtained from 3-hydroxy or 5-arylamino analogs cannot be extrapolated to predict the behavior of the 3-amino-5-aryl variant.

Quantitative Differentiation Evidence for 3-Amino-5-(3,5-dichloro-phenyl)-isothiazole-4-carbonitrile Against Closest Structural Analogs


C3 Amino vs. Hydroxy: Hydrogen-Bond Donor Advantage for MEK-1 Kinase Inhibition Predicted by 3D-QSAR

The 3-amino substituent on the target compound provides a hydrogen-bond donor (–NH2) at the C3 position, whereas comparators 5-(3,5-dichlorophenylamino)-3-hydroxyisothiazole-4-carbonitrile (CHEMBL212474, MEK-1 IC50 = 800 nM) and 3-hydroxy-5-(4-methoxyphenylamino)isothiazole-4-carbonitrile (CHEMBL380295, MEK-1 IC50 = 5,000 nM) bear a 3-hydroxy group that functions as a hydrogen-bond acceptor/donor with different geometry and pKa [1][2]. 3D-QSAR CoMFA and CoMSIA models on 72 substituted isothiazole MEK-1 inhibitors explicitly identified that a hydrogen-bond donor substitution at the X (C3) position enhances inhibitory activity, while the presence of only a hydroxy group at this position results in sub-optimal interactions with the polar pocket of MEK-1 [3].

MEK-1 kinase inhibition 3D-QSAR Hydrogen-bond donor Isothiazole SAR

Direct C5–Aryl Connectivity vs. Amino/Phenylamino Linker: Impact on Hydrophobic Pocket Occupancy and Metabolic Stability

The target compound features a direct C–C bond between the isothiazole C5 and the 3,5-dichlorophenyl ring, whereas the closest analog with published MEK-1 data, 5-(3,5-dichlorophenylamino)-3-hydroxyisothiazole-4-carbonitrile (CHEMBL212474, IC50 = 800 nM), employs an –NH– linker between the isothiazole core and the dichlorophenyl group [1]. The direct aryl attachment shortens the distance between the core and the hydrophobic substituent by approximately 1.3 Å (C–C bond length ~1.48 Å vs. C–N bond ~1.38 Å plus N–C bond ~1.42 Å), altering the positioning of the dichlorophenyl group within the large hydrophobic pocket identified by molecular docking studies of MEK-1 [2]. Additionally, the absence of the anilinic –NH– linker eliminates a potential site for N-dealkylation or N-oxidation, which may confer improved metabolic stability compared to the phenylamino-linked analogs [3].

Kinase inhibitor design Direct aryl attachment Linker SAR Metabolic stability

3,5-Dichloro Substitution Pattern on Phenyl Ring: Dual Halogen Electronic Effects Differentiated from Mono-Chloro or Non-Halogenated Analogs

The 3,5-dichloro substitution on the phenyl ring of the target compound introduces a symmetric, dual electron-withdrawing effect (σₘ for Cl = +0.37; net σₘ for 3,5-diCl ≈ +0.74) that is distinct from both the 3,5-dichlorophenylamino analog (CHEMBL212474, MEK-1 IC50 = 800 nM, where electronic effects are attenuated by the interposed –NH– linker) and the unsubstituted phenylamino analog 3-Amino-5-phenylamino-isothiazole-4-carbonitrile (CAS 117377-43-2, for which no quantitative MEK IC50 is publicly available) [1]. 3D-QSAR contour maps for MEK-1 isothiazole inhibitors show that bulky and electronegative substitutions at the Y (C5) position enhance inhibitory activity, with the large hydrophobic pocket accommodating halogenated aryl groups favorably [2]. The 3,5-dichloro pattern specifically provides balanced lipophilicity (calculated cLogP increase of approximately +1.4 vs. unsubstituted phenyl) without introducing the metabolic liability of para-halogen substitution.

Halogen bonding Electron-withdrawing groups Isothiazole SAR Kinase selectivity

Patent-Cited Scaffold Priority: 3-Amino-isothiazole-4-carbonitriles with C5-Aryl Substitution Claimed as Preferred MEK/ERK Inhibitors

U.S. Patent US6989451 (Valeant Research & Development, issued 2006) and its parent application US20040039037 explicitly claim isothiazole-4-carbonitrile compounds according to Structure 1, wherein V is CN or C(O)NH₂, Y is halogen, OH, or NH₂, and R is a substituted phenyl (including halogen-substituted phenyl) as kinase inhibitors with preference for MEK and/or ERK inhibition [1]. The patent lists 3-Amino-5-phenylamino-isothiazol-4-carbonitrile (CAS 117377-43-2) as a representative example and describes the 3-amino-5-arylamino substitution pattern as the basis for the claimed inhibitory activity [2]. The target compound—3-Amino-5-(3,5-dichloro-phenyl)-isothiazole-4-carbonitrile—falls within the specifically claimed Markush structure, with its C5 3,5-dichlorophenyl group representing a preferred substituted phenyl embodiment. This patent protection establishes the 3-amino-5-aryl isothiazole-4-carbonitrile series as a recognized kinase inhibitor chemotype with documented industrial investment, distinguishing it from unclaimed isothiazole substitution patterns.

Kinase inhibitor patent MEK/ERK pathway Isothiazole SAR Intellectual property

High-Impact Research and Procurement Scenarios for 3-Amino-5-(3,5-dichloro-phenyl)-isothiazole-4-carbonitrile


MEK-1/MEK-2 Kinase Inhibitor Lead Optimization and SAR Expansion

The target compound is structurally positioned to serve as a key intermediate or scaffold-hopping starting point for MEK-1/MEK-2 inhibitor programs. The 3-amino group provides a hydrogen-bond donor predicted by 3D-QSAR models to enhance MEK-1 activity, while the direct 3,5-dichlorophenyl attachment at C5 occupies the large hydrophobic pocket identified by molecular docking [1]. This combination is distinct from both the 3-hydroxy-5-arylamino series (where the best analog, CHEMBL212474, achieves only 800 nM MEK-1 IC50) and the 5-arylamino series without halogen substitution . Medicinal chemistry teams evaluating isothiazole-based MEK inhibitors should procure this compound as a differentiated scaffold for systematic SAR exploration around the C3 amino and direct C5-aryl vectors.

Kinase Selectivity Profiling Against the 3-Hydroxy-isothiazole Chemotype

Given that the 3-hydroxy-isothiazole-4-carbonitrile scaffold is known to inhibit multiple kinases including MEK-1, BMP2 (IC50 = 2.2 μM), and TrkA, procurement of the 3-amino analog enables head-to-head kinase selectivity profiling to determine whether the amino→hydroxy substitution at C3 redirects kinase targeting [1]. The 3,5-dichlorophenyl motif has been separately validated in TrkA inhibitor programs, where aminoheterocycles were identified as effective urea surrogates . Screening this compound against a broad kinase panel can reveal whether the combined 3-amino/5-(3,5-dichlorophenyl) substitution pattern yields a selectivity profile distinct from either the 3-hydroxy or 5-arylamino series alone.

Synthetic Methodology Development for Direct C5-Arylated Isothiazole-4-carbonitriles

The direct C–C bond between the isothiazole core and the 3,5-dichlorophenyl ring makes this compound a valuable substrate for palladium-catalyzed cross-coupling methodology development. Silver-mediated Pd-catalyzed direct C–H arylation of 3-bromoisothiazole-4-carbonitrile has been established as a synthetic route to 5-aryl-isothiazole-4-carbonitriles, and the target compound exemplifies the product class accessible via this methodology [1]. Synthetic chemistry groups developing late-stage functionalization protocols for kinase inhibitor building blocks can use this compound as an authentic standard and as a substrate for further derivatization at the C3 amino position (e.g., amide formation, sulfonamide coupling, or reductive amination).

Antiviral Activity Screening of 5-Aryl-isothiazole-4-carbonitrile Derivatives

Isothiazole-4-carbonitrile derivatives have demonstrated antiviral activity against HIV-1 (IIIB) and HIV-2 (ROD), with 3-mercapto-5-phenyl-4-isothiazolecarbonitrile showing EC50 values of 7.8 and 9.7 μg/mL, respectively [1]. The target compound, bearing a 3-amino group rather than the 3-mercapto or 3-methylthio groups studied in the antiviral context, represents an unexplored substitution pattern within this antiviral chemotype. Virology research groups screening for novel antiviral leads should consider this compound as part of a systematic evaluation of C3 substituent effects on antiviral potency and selectivity.

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